molecular formula C4H9NO3S B11719977 N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine

N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine

Cat. No.: B11719977
M. Wt: 151.19 g/mol
InChI Key: JETAEKNSVXRJPT-UHFFFAOYSA-N
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Description

N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C4H9NO3S. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by its unique structure, which includes a methanesulfonyl group and a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine can be synthesized through the reaction of methanesulfonyl chloride with hydroxylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonyl group enhances its reactivity, allowing it to participate in various transformations. The hydroxylamine moiety can form stable intermediates with transition metals, facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methanesulfonylpropan-2-ylidene)hydroxylamine is unique due to its methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where enhanced reactivity is required .

Properties

IUPAC Name

N-(1-methylsulfonylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-4(5-6)3-9(2,7)8/h6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETAEKNSVXRJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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